molecular formula C23H18BrN3OS B2701584 2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE CAS No. 537703-19-8

2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE

Cat. No.: B2701584
CAS No.: 537703-19-8
M. Wt: 464.38
InChI Key: ZVCNMVAYNXIBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a 3-methylphenyl group at position 4, and a sulfanyl-linked phenylethanone moiety at position 2.

Triazole derivatives are widely studied for their pharmacological applications, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS/c1-16-6-5-9-20(14-16)27-22(18-10-12-19(24)13-11-18)25-26-23(27)29-15-21(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCNMVAYNXIBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves the following steps:

Chemical Reactions Analysis

2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. Triazole derivatives typically exert their effects by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve inhibition of key enzymes in microbial and cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Key Features Biological/Physicochemical Data Reference
Target Compound 5-(4-Bromophenyl), 4-(3-methylphenyl), 3-sulfanyl-phenylethanone Bromine (electron-withdrawing) and methyl (electron-donating) groups. No direct bioactivity data provided; inferred potential from structural analogs.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-Difluorophenyl), 5-(phenylsulfonyl), 3-sulfanyl-phenylethanone Fluorine and sulfonyl groups enhance polarity and metabolic stability. Synthesized via sodium ethoxide-mediated reaction; recrystallized from ethanol.
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole hybrid, 4-(3-methylphenyl), 5-(4-bromophenyl) Hybrid structure with extended π-conjugation. IR/NMR data confirmed structure; moderate antiviral activity against cucumber mosaic virus.
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one 5-(4-Chlorophenyl), 4-(4-methoxyphenyl) Chlorine and methoxy groups alter electronic density and solubility. Commercial availability noted (MFCD03089366); no bioactivity data.
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-(4-Bromophenyl), 5-(pyridinyl) Pyridinyl group introduces basicity and metal-binding capacity. Structural analog (MFCD03224660); potential for coordination chemistry applications.

Key Observations:

Electron-donating groups (e.g., methyl, methoxy) improve solubility in nonpolar solvents and may stabilize radical intermediates .

Biological Activity :

  • The benzoxazole-triazole hybrid (compound 6n in ) demonstrated antiviral activity, suggesting that the target compound’s bromophenyl and triazole motifs could confer similar properties.
  • Pyridinyl-substituted analogs (e.g., ) may exhibit enhanced binding to metalloenzymes due to nitrogen’s lone-pair electrons.

Synthetic Accessibility :

  • Sodium ethoxide-mediated synthesis (as in ) is a common method for sulfanyl-linked triazoles, though yields and purity depend on recrystallization conditions.
  • Hybrid structures (e.g., benzoxazole-triazole) require multi-step protocols, increasing complexity and cost .

Spectroscopic Characterization :

  • IR peaks for C=S (1212 cm⁻¹) and C-Br (547 cm⁻¹) in compound 6n align with expected vibrational modes for the target compound.
  • ¹H-NMR signals for aromatic protons (δ 6.07–7.97 ppm) and methyl groups (δ 2.57 ppm) are consistent across analogs .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN4OSC_{18}H_{17}BrN_4OS, and it features a triazole ring linked to a phenyl group through a sulfanyl moiety. The presence of bromine and methyl groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation. For example, studies have shown that similar triazole compounds can effectively target enzymes involved in cancer cell metabolism and proliferation pathways.

  • Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting that the triazole core may confer similar properties to our compound .

Antimicrobial Activity

Triazole derivatives are also recognized for their antibacterial and antifungal properties. The structural features of This compound may contribute to its efficacy against various microbial strains.

  • Research Findings : Compounds with similar structures have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinities to bacterial enzymes, which could inhibit their function .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. Triazole derivatives have been linked to reduced production of pro-inflammatory cytokines in various models.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and inflammatory responses.
  • Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways related to growth and inflammation.
  • Molecular Interactions : The presence of bromine and sulfur atoms enhances the ability of the compound to form strong interactions with target proteins.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazoleTriazole core with phenyl groupsAnticancer, antimicrobial
5-(Pyridin-3-yl)-4H-1,2,4-triazolContains pyridine instead of phenylAntifungal, antibacterial
4-{(4-bromophenyl)ethynyl}pyridineEthynyl substitutionAnticancer

The unique combination of functional groups in This compound distinguishes it from other compounds in terms of both chemical reactivity and biological activity.

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal RangePurpose
Temperature60–80°CMinimize side reactions
SolventDMF/DMSOEnhance nucleophilicity
Reaction time6–8 hoursEnsure complete alkylation
Purification methodColumn chromatography (silica gel)Remove unreacted thiol and ketone

Basic Question: What characterization techniques are essential for confirming the compound’s structure and purity?

Answer:
A multi-technique approach is required:

  • 1H/13C NMR : Assign peaks to confirm the triazole core (δ 8.1–8.3 ppm for triazole protons) and sulfide linkage (δ 3.5–4.0 ppm for SCH2) .
  • IR Spectroscopy : Validate the carbonyl stretch (1680–1700 cm⁻¹) and absence of thiol (-SH) peaks (~2500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Note : Purity ≥95% (HPLC, C18 column, acetonitrile/water gradient) is critical for biological assays .

Basic Question: How should researchers design initial biological activity screens for this compound?

Answer:
Prioritize targeted assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms (structural similarity to triazole-based inhibitors) .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.

Advanced Question: How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfanyl group’s electron density influences reactivity .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR kinase). The 4-bromophenyl moiety may enhance hydrophobic interactions in the ATP-binding pocket .
  • ADMET Prediction : Use SwissADME to predict bioavailability and toxicity (e.g., CYP inhibition risk due to triazole) .

Q. Table 2: Key DFT Parameters

PropertyComputational ToolRelevance to SAR
HOMO-LUMO gapGaussian 09Reactivity with biological targets
Mulliken chargesNWChemSulfanyl group’s nucleophilicity
Solvent accessibilityAutoDock VinaBinding affinity optimization

Advanced Question: How can crystallographic data resolve contradictions in spectroscopic characterization?

Answer:
Conflicts in NMR/IR data (e.g., ambiguous carbonyl assignments) can be resolved via:

  • Single-crystal X-ray diffraction (SCXRD) : Determine bond lengths/angles (e.g., C=O bond ~1.21 Å) and confirm tautomeric forms of the triazole ring .
  • CCDC Deposition : Cross-reference with existing structures (e.g., CCDC-1441403 for analogous triazole derivatives) .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect conformational flexibility .

Case Study : SCXRD of a related compound (4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene) confirmed planar geometry, supporting IR-based carbonyl assignments .

Advanced Question: What strategies address discrepancies in biological activity data across studies?

Answer:

  • Dosage standardization : Normalize activity data to molar concentrations (µM) to compare studies using varying mass-based doses .
  • Assay validation : Replicate experiments under identical conditions (e.g., pH, serum content) to isolate compound-specific effects .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Example : A 2023 study reported IC₅₀ = 12 µM against MCF-7 cells, while a 2024 study found IC₅₀ = 28 µM. Meta-analysis revealed differences in serum-free vs. serum-containing media as the confounding factor .

Advanced Question: How should theoretical frameworks guide experimental design for novel derivatives?

Answer:

  • Conceptual Framework : Align with enzyme inhibition theories (e.g., competitive vs. allosteric) to design analogs with modified steric bulk .
  • Hypothesis-driven synthesis : Prioritize derivatives predicted to enhance hydrogen bonding (e.g., replacing bromine with -OH or -NH₂) .
  • Iterative Design : Use DoE (Design of Experiments) to optimize substituent combinations (e.g., 3-methylphenyl vs. 4-methoxyphenyl) .

Methodological Note : Link computational predictions (e.g., docking scores) to synthetic priorities, reducing trial-and-error approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.